molecular formula C25H28O3 B12567092 2,2'-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) CAS No. 195301-80-5

2,2'-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol)

Cat. No.: B12567092
CAS No.: 195301-80-5
M. Wt: 376.5 g/mol
InChI Key: NFAYTNZXRQMYGT-UHFFFAOYSA-N
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Description

2,2’-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) is an organic compound characterized by the presence of hydroxyl and methyl functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) typically involves a multi-component reaction. One common method is the Knoevenagel-Michael cascade procedure, which involves the condensation of a 1,3-dicarbonyl compound with an aldehyde in the presence of a catalyst such as 2-aminopyrazine . This reaction is carried out under mild conditions and results in the formation of the desired compound with high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and solvents can be optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted phenols depending on the reagents used

Scientific Research Applications

2,2’-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) involves its interaction with molecular targets through hydrogen bonding and π-π interactions. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(4-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol)
  • 2,2’-[(3-Hydroxy-4-methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)

Uniqueness

2,2’-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) is unique due to the specific positioning of the hydroxyl and methyl groups, which can influence its reactivity and interaction with other molecules. This compound’s unique structure allows for specific applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

195301-80-5

Molecular Formula

C25H28O3

Molecular Weight

376.5 g/mol

IUPAC Name

2-[(3-hydroxyphenyl)-(2-hydroxy-3,4,6-trimethylphenyl)methyl]-3,5,6-trimethylphenol

InChI

InChI=1S/C25H28O3/c1-13-10-15(3)21(24(27)17(13)5)23(19-8-7-9-20(26)12-19)22-16(4)11-14(2)18(6)25(22)28/h7-12,23,26-28H,1-6H3

InChI Key

NFAYTNZXRQMYGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)O)C(C2=CC(=CC=C2)O)C3=C(C=C(C(=C3O)C)C)C)C

Origin of Product

United States

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